molecular formula C9H14O5 B11945244 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate CAS No. 1204-56-4

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate

Cat. No.: B11945244
CAS No.: 1204-56-4
M. Wt: 202.20 g/mol
InChI Key: RNEDMCJHUPEERA-UHFFFAOYSA-N
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Description

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.209 g/mol . It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate typically involves the acetylation of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-3-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield tetrahydropyran-3-ol and acetic acid.

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents like sodium methoxide or lithium aluminum hydride are used for substitution reactions.

Major Products

    Hydrolysis: Tetrahydropyran-3-ol and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate involves its hydrolysis to release active compounds such as tetrahydropyran-3-ol. These active compounds can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo hydrolysis and release active compounds makes it valuable in various fields of research and industry.

Biological Activity

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical details:

  • Molecular Formula : C8H14O4
  • Molecular Weight : 174.19 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity
Studies have shown that similar compounds within the tetrahydropyran class possess antimicrobial properties. The ester functionality may enhance the antibacterial effects against various pathogens, potentially through membrane disruption or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects
Compounds derived from tetrahydropyrans have demonstrated the ability to modulate inflammatory responses. The acetyloxy group may play a role in inhibiting pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

3. Analgesic Properties
Some derivatives have been noted for their analgesic effects, possibly through interaction with pain receptors or modulation of neurotransmitter pathways.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory and analgesic properties.
  • Receptor Modulation : Interaction with GABA receptors has been suggested, leading to potential anxiolytic effects.

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeMechanismReference
AntimicrobialMembrane disruption
Anti-inflammatoryInhibition of cytokines
AnalgesicReceptor modulation

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of tetrahydropyran derivatives found that compounds with acetyloxy groups showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Action

In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Properties

CAS No.

1204-56-4

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(2-acetyloxyoxan-3-yl) acetate

InChI

InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3

InChI Key

RNEDMCJHUPEERA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCOC1OC(=O)C

Origin of Product

United States

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